tert-butyl (2R)-2-(methoxymethyl)piperazine-1-carboxylate is a chemical compound that belongs to the category of piperazine derivatives, specifically classified as a carbamate. It is notable for its structural features, which include a tert-butyl group, a piperazine ring, and a methoxymethyl functional group. The compound is recognized for its potential applications in organic synthesis and medicinal chemistry.
Source: The compound has been cataloged with the CAS number 1023301-73-6 and can be sourced from various chemical suppliers globally. Its molecular formula is , and it has a molecular weight of approximately 230.30 g/mol .
Methods of Synthesis:
The synthesis of tert-butyl (2R)-2-(methoxymethyl)piperazine-1-carboxylate typically involves several steps:
Technical Details:
Structure:
The structure of tert-butyl (2R)-2-(methoxymethyl)piperazine-1-carboxylate can be represented with various structural formulas, including:
CC(C)(C)OC(=O)N1CCNC[C@@H]1COC
MDL#
Data:
C[C@H](CN1CCNCC1)NC(=O)OC(C)(C)C
The piperazine ring contributes to the compound's unique properties, including its potential biological activity .
Reactions:
tert-butyl (2R)-2-(methoxymethyl)piperazine-1-carboxylate can participate in various chemical reactions typical of carbamates and piperazines:
Technical Details:
Understanding the reactivity of this compound is crucial for its application in synthetic organic chemistry, particularly in drug development .
Physical Properties:
Chemical Properties:
Relevant data regarding boiling point and melting point are not extensively documented but are critical for practical applications in laboratories .
tert-butyl (2R)-2-(methoxymethyl)piperazine-1-carboxylate finds applications primarily in scientific research:
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: